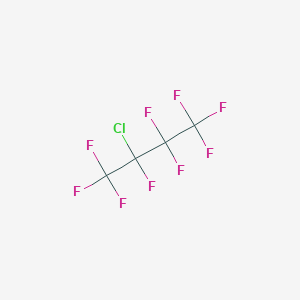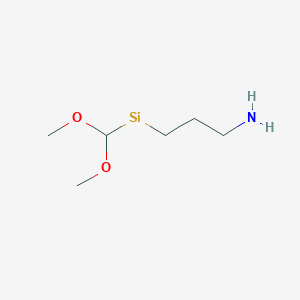
3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxymethylsilyl)propylamine: is an organosilicon compound with the chemical formula C6H17NO2Si. It appears as a colorless liquid with a faint odor and is known for its utility in various chemical applications. The compound consists of a propylamine group attached to a silicon atom, which is further bonded to two methoxy groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. A common method involves reacting methyldimethoxysilane with allylamine. The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods: In industrial settings, the synthesis of 3-(Dimethoxymethylsilyl)propylamine often involves large-scale silylation reactions. The process includes the use of methyldimethoxysilane and allylamine as raw materials, followed by purification steps to ensure the desired product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Applications De Recherche Scientifique
3-(Dimethoxymethylsilyl)propylamine has diverse applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of silica-coated quantum dots, enhancing their stability and luminescent properties .
Biology:
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible coatings .
Industry:
Mécanisme D'action
The mechanism of action of 3-(Dimethoxymethylsilyl)propylamine involves its ability to form stable bonds with various substrates. The amino group in the compound can interact with different molecular targets, facilitating the formation of strong covalent bonds. This property is particularly useful in surface modification and coating applications .
Comparaison Avec Des Composés Similaires
- 3-Aminopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
Comparison: 3-(Dimethoxymethylsilyl)propylamine is unique due to its specific combination of a propylamine group and two methoxy groups attached to a silicon atom. This structure provides distinct reactivity and stability compared to other similar compounds. For instance, 3-Aminopropyltrimethoxysilane has three methoxy groups, which can lead to different reactivity and applications .
Propriétés
Formule moléculaire |
C6H15NO2Si |
|---|---|
Poids moléculaire |
161.27 g/mol |
InChI |
InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3 |
Clé InChI |
NCJKAHNAGGNGNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


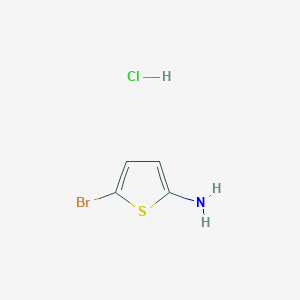


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
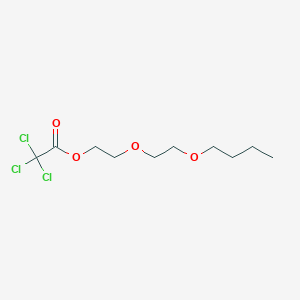
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)

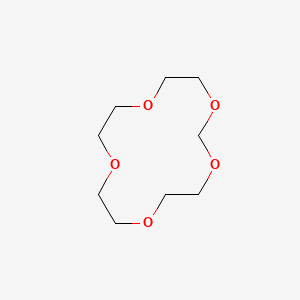

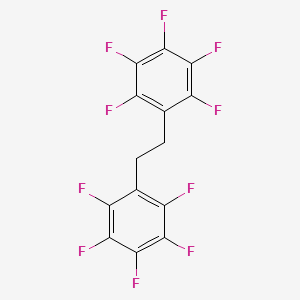
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)

